

# A Comprehensive Technical Guide to 2-(9H-fluoren-9-ylidene)malononitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fluorene-9-malononitrile

Cat. No.: B15251686

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(9H-fluoren-9-ylidene)malononitrile, a versatile organic compound with significant applications in materials science and organic synthesis. This document details its chemical identity, synthesis, and physicochemical properties.

## Chemical Identity and Nomenclature

The systematic and preferred IUPAC name for the compound commonly known as **Fluorene-9-malononitrile** is 2-(9H-fluoren-9-ylidene)malononitrile. The "-ylidene" suffix in the name correctly describes the double bond connecting the 9-position of the fluorene ring system to the central carbon of the malononitrile group.

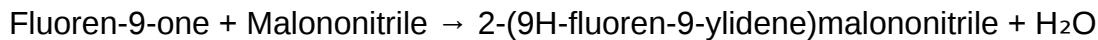
Table 1: Chemical Identifiers

| Identifier           | Value                                                                         |
|----------------------|-------------------------------------------------------------------------------|
| Preferred IUPAC Name | 2-(9H-fluoren-9-ylidene)malononitrile                                         |
| Common Name          | Fluorene-9-malononitrile                                                      |
| CAS Number           | 1989-32-8                                                                     |
| Molecular Formula    | C <sub>16</sub> H <sub>8</sub> N <sub>2</sub>                                 |
| Molecular Weight     | 228.25 g/mol                                                                  |
| Canonical SMILES     | C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=CC=CC=C32                                       |
| InChI                | InChI=1S/C16H8N2/c17-9-11(10-18)16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8H |

## Physicochemical and Photophysical Properties

2-(9H-fluoren-9-ylidene)malononitrile and its derivatives are known for their interesting photophysical properties, which are often solvent-dependent. These characteristics make them valuable in the development of organic electronics.

Table 2: Physicochemical and Photophysical Data


| Property                                        | Value                               | Solvent                  |
|-------------------------------------------------|-------------------------------------|--------------------------|
| Melting Point                                   | 231-233 °C                          | N/A                      |
| Boiling Point                                   | 462.5 °C at 760 mmHg<br>(Predicted) | N/A                      |
| Density                                         | 1.23 g/cm <sup>3</sup> (Predicted)  | N/A                      |
| UV-vis Absorption ( $\lambda_{\text{max}}$ )    | ~310-330 nm                         | Various Organic Solvents |
| Fluorescence Emission ( $\lambda_{\text{em}}$ ) | ~350-450 nm                         | Various Organic Solvents |
| Molar Extinction Coefficient ( $\epsilon$ )     | Varies with solvent                 | Various Organic Solvents |
| Fluorescence Quantum Yield ( $\Phi_F$ )         | Varies with solvent polarity        | Various Organic Solvents |

Note: Specific values for absorption, emission, and quantum yield are highly dependent on the solvent and any substituents on the fluorene core. The provided ranges are typical for this class of compounds.

## Synthesis of 2-(9H-fluoren-9-ylidene)malononitrile

The most common and straightforward synthesis of 2-(9H-fluoren-9-ylidene)malononitrile is through a Knoevenagel condensation reaction between fluoren-9-one and malononitrile.

Reaction:



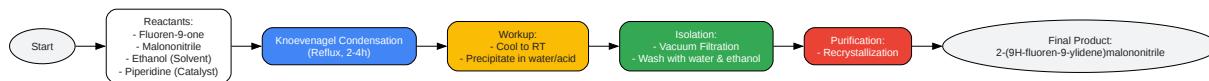
Materials:

- Fluoren-9-one
- Malononitrile
- Ethanol (or other suitable solvent like DMSO)
- Piperidine (or another basic catalyst such as sodium ethoxide or potassium carbonate)
- Hydrochloric acid (for neutralization/precipitation)
- Distilled water
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Filtration apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve fluoren-9-one (1 equivalent) in a minimal amount of warm ethanol.
- Addition of Reagents: To the stirred solution, add malononitrile (1.1 equivalents).

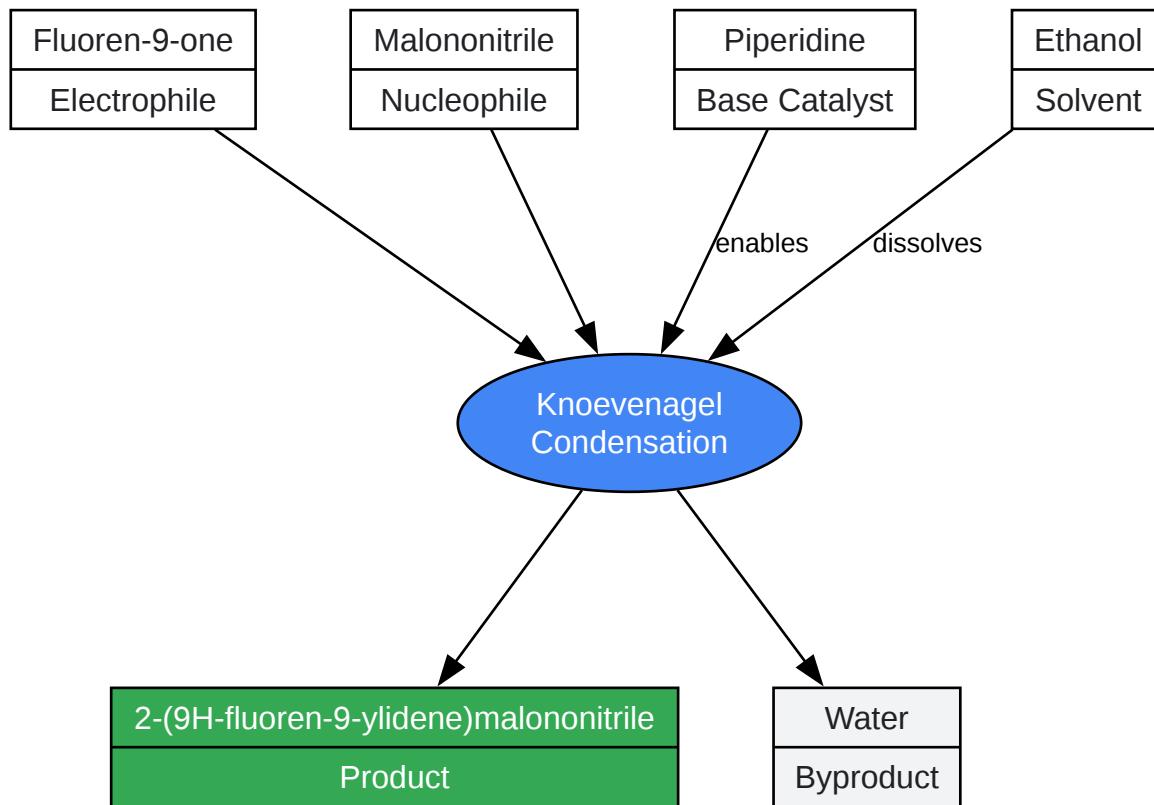
- Catalyst Addition: Add a catalytic amount of piperidine (e.g., a few drops) to the reaction mixture.
- Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add the reaction mixture to a beaker of cold water or dilute hydrochloric acid to induce precipitation.
- Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
- Drying: Dry the purified product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.


## Applications and Biological Significance

2-(9H-fluoren-9-ylidene)malononitrile and its derivatives are primarily utilized in the field of materials science as components of organic semiconductors, organic light-emitting diodes (OLEDs), and photovoltaic devices due to their electron-accepting properties and tunable photophysics.[\[1\]](#)

While some derivatives of fluorene have been investigated for biological activities, there is currently no significant body of research indicating that 2-(9H-fluoren-9-ylidene)malononitrile itself is directly involved in specific cellular signaling pathways. Its primary role in the scientific community is that of a functional organic material and a versatile synthetic intermediate.

## Workflow and Pathway Diagrams


The following diagram illustrates the general workflow for the synthesis of 2-(9H-fluoren-9-ylidene)malononitrile.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 2-(9H-fluoren-9-ylidene)malononitrile.

This diagram shows the logical relationship and roles of the different chemical components in the synthesis.



[Click to download full resolution via product page](#)

Caption: Component roles in the Knoevenagel condensation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scilit.com [scilit.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(9H-fluoren-9-ylidene)malononitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15251686#iupac-name-for-fluorene-9-malononitrile>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)